molecular formula C7H4ClNO2S B8368691 Benzoyl chloride, 4-(sulfinylamino)- CAS No. 24537-25-5

Benzoyl chloride, 4-(sulfinylamino)-

Cat. No. B8368691
Key on ui cas rn: 24537-25-5
M. Wt: 201.63 g/mol
InChI Key: ASKDNKAURXFDOL-UHFFFAOYSA-N
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Patent
US06136908

Procedure details

Into a 3000 mL three-neck reactor were charged caprolactam (150 g, 0.703 mol), toluene (1300 mL), and pyridine (680 mL); the reactor was then purged with nitrogen. Under ice bath, p-sulfinylaminobenzoyl chloride (147.1 g, 0.730 mol) was added with stirring to the above mixture. After removing the ice-bath, the reaction mixture was stirred at room temperature for 14 hours. After this, pyridine chloride was removed by filtration and the filtrate was washed with 5% sodium bicarbonate solution two times, and then concentrated to remove the solvent. The residue was recrystallized from ethyl acetate to give N-(p-aminobenzoyl)caprolactam, a polymerizable lactam monomer.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
reactant
Reaction Step One
Quantity
680 mL
Type
solvent
Reaction Step One
Quantity
147.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[NH:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C1(C)C=CC=CC=1.S(=[N:18][C:19]1[CH:27]=[CH:26][C:22]([C:23](Cl)=[O:24])=[CH:21][CH:20]=1)=O>N1C=CC=CC=1>[NH2:18][C:19]1[CH:27]=[CH:26][C:22]([C:23]([N:7]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]2=[O:8])=[O:24])=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
C1(CCCCCN1)=O
Name
Quantity
1300 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
680 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
147.1 g
Type
reactant
Smiles
S(=O)=NC1=CC=C(C(=O)Cl)C=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring to the above mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reactor was then purged with nitrogen
CUSTOM
Type
CUSTOM
Details
After removing the ice-bath
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 14 hours
Duration
14 h
CUSTOM
Type
CUSTOM
Details
After this, pyridine chloride was removed by filtration
WASH
Type
WASH
Details
the filtrate was washed with 5% sodium bicarbonate solution two times
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C(=O)N2C(CCCCC2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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